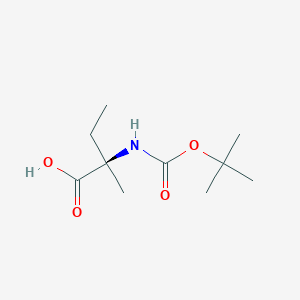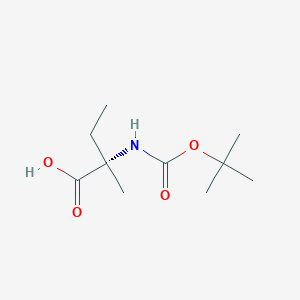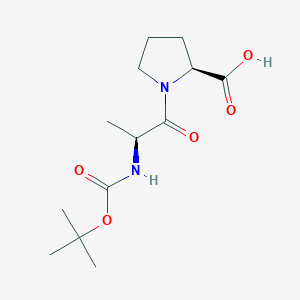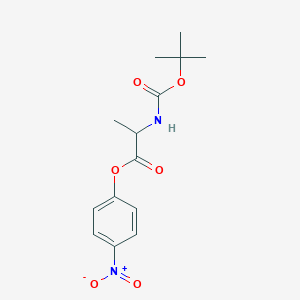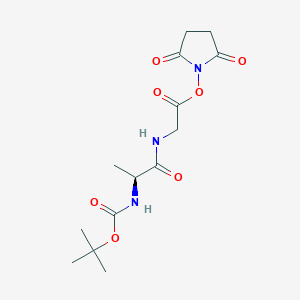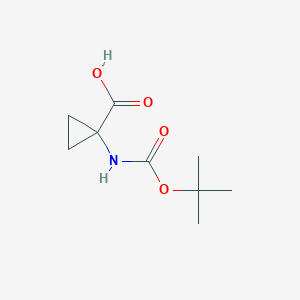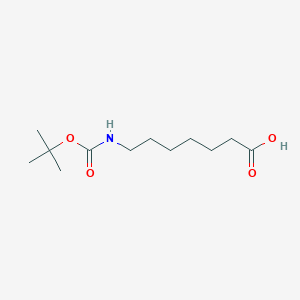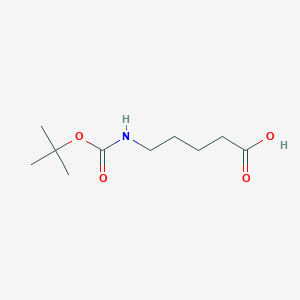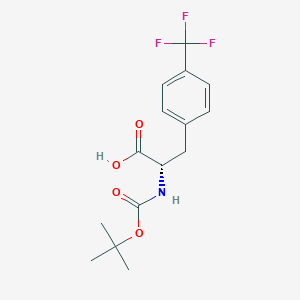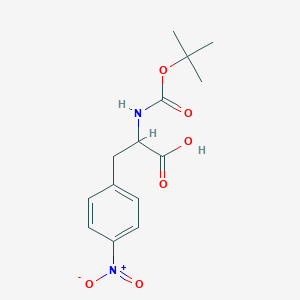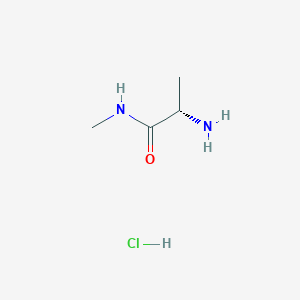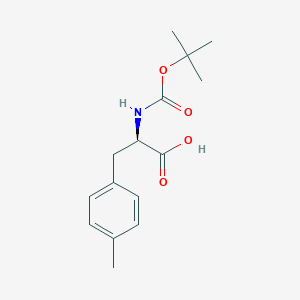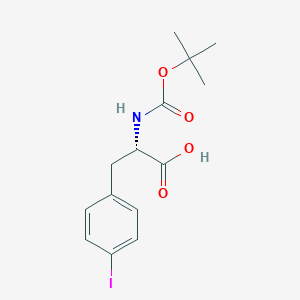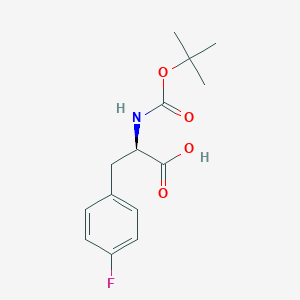![molecular formula C16H19NO4S B558724 (R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 111082-76-9](/img/structure/B558724.png)
(R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, also known as (R)-BTBP, is an organosulfur compound that has been studied extensively for its potential applications in various scientific fields. It is a chiral molecule that has been used in pharmaceuticals, biochemistry, and organic synthesis. This article will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for (R)-BTBP.
Applications De Recherche Scientifique
Human Urinary Carcinogen Metabolites Biomarkers for Investigating Tobacco and Cancer
This research focuses on the practical approach of measuring human urinary carcinogen metabolites to gain insights into tobacco and cancer. It evaluates currently available methods and their utility in assessing carcinogen dose, delineating exposed vs. non-exposed individuals, and understanding carcinogen metabolism in humans. Particularly, NNAL and NNAL-Gluc are highlighted as useful biomarkers due to their sensitivity and specificity for studies on environmental tobacco smoke (ETS) exposure (Hecht, 2002).
Thiophene Analogues of Carcinogens
Thiophene Analogues of the Carcinogens Benzidine and 4-Aminobiphenyl Evaluation In Vitro
This study synthesizes and evaluates the thiophene analogues of carcinogens benzidine and 4-aminobiphenyl for potential carcinogenicity. While the compounds demonstrate certain activities consistent with their known chemistry, suggesting potential carcinogenicity, their overall chemical and biological behavior raises doubts about their capability to cause tumors in vivo. The research emphasizes the importance of establishing the reliability of in vitro predictions of carcinogenicity for structurally new compounds (Ashby et al., 1978).
Human Biomonitoring of Fragrance Metabolites
Human Biomonitoring in Urine Samples from the Environmental Specimen Bank Reveals a Decreasing Trend Over Time in the Exposure to the Fragrance Chemical Lysmeral This study utilized a newly developed LC-MS/MS method to analyze lysmeral metabolites in urine samples collected from 2000 to 2018. The research found a significant decline in the major metabolites TBBA and lysmerol over the monitored years, highlighting the need for continued efforts to reduce exposure to lysmeral due to its broad presence and potential adverse effects. The results call for more robust data from population representative samples to evaluate health risks associated with lysmeral exposure (Scherer et al., 2020).
Benzofused Thiazole Derivatives as Antioxidant and Anti-inflammatory Agents
POCl3 Mediated Syntheses, Pharmacological Evaluation and Molecular Docking Studies of Some Novel Benzofused Thiazole Derivatives as Potential Antioxidant and Anti-inflammatory Agents This study focuses on the synthesis and evaluation of benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents. The research revealed that specific compounds within this class showed significant anti-inflammatory activity and potential antioxidant activity against various reactive species. Molecular docking simulation indicated the potential binding model of these compounds at the anti-inflammatory active site. The study suggests these derivatives as interesting templates for the development of new anti-inflammatory agents and antioxidants (Raut et al., 2020).
Propriétés
IUPAC Name |
(2R)-3-(1-benzothiophen-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-16(2,3)21-15(20)17-12(14(18)19)8-10-9-22-13-7-5-4-6-11(10)13/h4-7,9,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURVSBJYXHTRJQ-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CSC2=CC=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CSC2=CC=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

